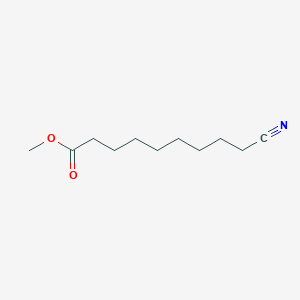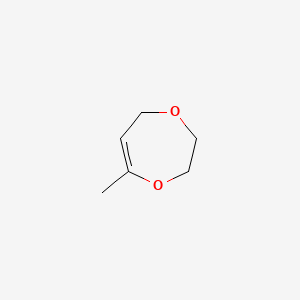![molecular formula C21H24N8O5 B13818487 (4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methotrexate alpha-methyl ester is a derivative of methotrexate, a well-known antifolate drug used primarily in the treatment of cancer and autoimmune diseases. Methotrexate alpha-methyl ester retains the core structure of methotrexate but includes an ester group, which can influence its pharmacokinetic properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-methyl ester typically involves the esterification of methotrexate. This process can be achieved by reacting methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of methotrexate alpha-methyl ester follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: Methotrexate alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pteridine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methotrexate and methanol.
Oxidation: Various oxidized derivatives of methotrexate.
Reduction: Reduced forms of methotrexate with altered pteridine rings
科学研究应用
Methotrexate alpha-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Explored as an alternative to methotrexate with potentially different pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.
Industry: Utilized in the development of new drug formulations and delivery systems
作用机制
Methotrexate alpha-methyl ester exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby interfering with DNA synthesis and cell replication. The ester group may influence the compound’s absorption, distribution, metabolism, and excretion, potentially altering its overall efficacy and safety profile .
相似化合物的比较
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Aminopterin: Another antifolate with similar mechanisms of action but different pharmacokinetic properties.
Pemetrexed: A multi-targeted antifolate used in cancer therapy.
Uniqueness: Methotrexate alpha-methyl ester is unique due to its ester group, which can modify its pharmacokinetic properties compared to methotrexate. This modification may result in differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
属性
分子式 |
C21H24N8O5 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m1/s1 |
InChI 键 |
JYFDQHNTJJOKAS-CQSZACIVSA-N |
手性 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)OC |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



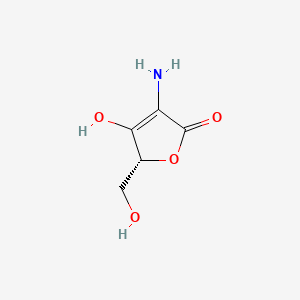


![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
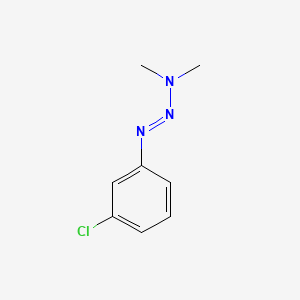
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
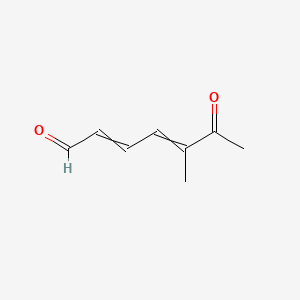
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
